molecular formula C9H10FN B13415095 Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel-

Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel-

Cat. No.: B13415095
M. Wt: 151.18 g/mol
InChI Key: ORKWDOXDSJHZAW-YGPZHTELSA-N
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Description

Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- is a chiral amine compound characterized by a cyclopropane ring substituted with a fluorine atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S)-rel- enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the effects of fluorinated amines on biological systems.

    Industrial Applications: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, influencing neurotransmitter activity.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanamine, 2-chloro-1-phenyl-: Similar structure but with a chlorine atom instead of fluorine.

    Cyclopropanamine, 2-bromo-1-phenyl-: Similar structure but with a bromine atom instead of fluorine.

    Cyclopropanamine, 2-iodo-1-phenyl-: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Cyclopropanamine, 2-fluoro-1-phenyl-, (1R,2S)-rel- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(1R)-2-fluoro-1-phenylcyclopropan-1-amine

InChI

InChI=1S/C9H10FN/c10-8-6-9(8,11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8?,9-/m1/s1

InChI Key

ORKWDOXDSJHZAW-YGPZHTELSA-N

Isomeric SMILES

C1C([C@@]1(C2=CC=CC=C2)N)F

Canonical SMILES

C1C(C1(C2=CC=CC=C2)N)F

Origin of Product

United States

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